molecular formula C17H26N2OS B6597647 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea CAS No. 1007818-44-1

1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea

Cat. No.: B6597647
CAS No.: 1007818-44-1
M. Wt: 306.5 g/mol
InChI Key: OWUXUXDKUOFZOQ-UHFFFAOYSA-N
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Description

1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea is an organic compound with the molecular formula C17H26N2OS It is characterized by the presence of a benzylsulfanyl group attached to an ethyl chain, which is further connected to a urea moiety substituted with a 2-methylcyclohexyl group

Preparation Methods

The synthesis of 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea typically involves multiple steps:

    Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl ethylamine.

    Cyclohexyl Urea Formation: The next step involves the reaction of 2-methylcyclohexyl isocyanate with the benzylsulfanyl ethylamine intermediate under controlled conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea exerts its effects involves interactions with specific molecular targets. The benzylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The urea moiety may also play a role in binding to specific enzymes or receptors, affecting their function. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea can be compared with similar compounds such as:

    1-[2-(benzylsulfanyl)ethyl]-3-methylthiourea: This compound has a similar benzylsulfanyl group but differs in the urea moiety, which is replaced by a thiourea group.

    Benzyl 3-{[2-(benzylsulfanyl)ethyl]amino}-3-oxopropylcarbamate: This compound has a similar benzylsulfanyl group but differs in the overall structure and functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-benzylsulfanylethyl)-3-(2-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-14-7-5-6-10-16(14)19-17(20)18-11-12-21-13-15-8-3-2-4-9-15/h2-4,8-9,14,16H,5-7,10-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUXUXDKUOFZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NCCSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007818-44-1
Record name 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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